
1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring attached to a pyrimidine ring with dicyclopropyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed via cyclocondensation reactions involving dicarboxylic acids and substituted amines . The pyrimidine ring is often synthesized through condensation reactions involving appropriate nitriles and amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to specific sites, potentially inhibiting or activating biological pathways . The pyrrolidine ring’s stereochemistry and the pyrimidine ring’s substituents play crucial roles in determining its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2,5-diones: These compounds share the pyrrolidine ring but differ in their substituents and overall structure.
Pyrrolizines: Similar in having a nitrogen-containing ring but with different ring fusion and substituents.
Uniqueness: 1-(2,6-Dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring with a dicyclopropyl-substituted pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C15H19N3O2 |
|---|---|
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
1-(2,6-dicyclopropylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O2/c19-15(20)11-5-6-18(8-11)13-7-12(9-1-2-9)16-14(17-13)10-3-4-10/h7,9-11H,1-6,8H2,(H,19,20) |
InChI-Schlüssel |
YHDCQYAPEKKETQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NC(=N2)C3CC3)N4CCC(C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![D-Glucose,[(4-methylphenyl)sulfonyl]hydrazone](/img/structure/B13005612.png)

![8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one](/img/structure/B13005625.png)
![4-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13005629.png)
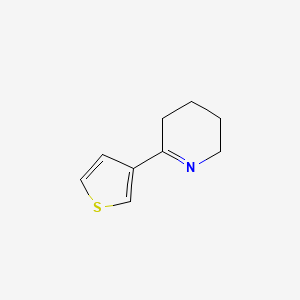
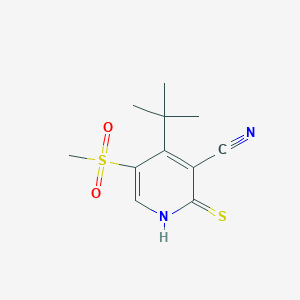
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13005642.png)
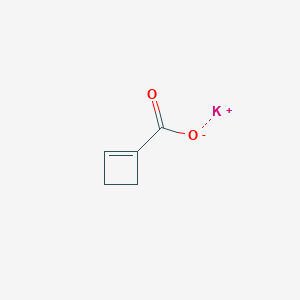
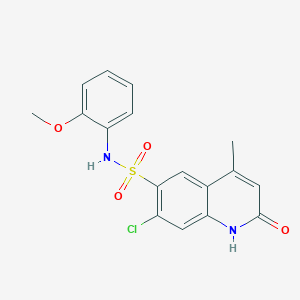

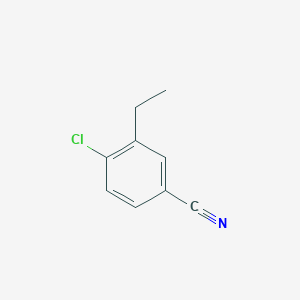
![1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride](/img/structure/B13005677.png)
![Methyl 2-(6-chloro-2,3-dihydrofuro[3,2-b]pyridin-3-yl)acetate](/img/structure/B13005679.png)

